

In-Depth Technical Guide: The Biological Activity of 4"-Methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	4"-methyloxy-Genistin				
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Abstract

4"-methyloxy-Genistin, a naturally occurring isoflavone methyl-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from sources such as soybeans and Cordyceps militaris, this compound is a glycoside of genistein, a well-studied phytoestrogen. Upon metabolic processing, 4"-methyloxy-Genistin releases its aglycone, genistein, which is known to exert a wide range of biological effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of 4"-methyloxy-Genistin, with a focus on its antiallergic properties. While research also points towards potential anticancer, antioxidant, and immunomodulatory activities, specific quantitative data and detailed experimental protocols for 4"-methyloxy-Genistin in these areas are limited in the current scientific literature. This guide will present the available data in structured tables, detail experimental methodologies from key studies, and provide visualizations of implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	Genistein 7-O-beta-D- glucoside-4"-O-methylate	[1][2]
Synonyms	4"-methyloxy-Genistin, CGNMII	[1][2][3]
CAS Number	950910-16-4	[1][2][3]
Molecular Formula	C22H22O10	[1][2][3]
Molecular Weight	446.408 g/mol	[1][2]
Botanical Source	Glycine max (L.) merr. (Soybean), Cordyceps militaris	[4]

Biological Activities

4"-methyloxy-Genistin is a phytoestrogen that is metabolized to genistein, a compound known for its interaction with estrogen receptors and a wide array of biological activities.[5] The primary biological activities attributed directly to **4"-methyloxy-Genistin** include antiallergic and immunomodulating effects.[4] Research suggests potential applications in cancer prevention and therapy, particularly in hormone-dependent cancers, due to its influence on cell cycle regulation, apoptosis, and potential inhibition of angiogenesis and metastasis.[5] Furthermore, its antioxidant properties are noted as a contributor to its cellular protective effects.[5]

Antiallergic Activity

A key study by Park et al. (2012) investigated the antiallergic properties of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans, identifying **4"-methyloxy-Genistin** (referred to as CGNMII in the study) as a potent inhibitor of mast cell degranulation.

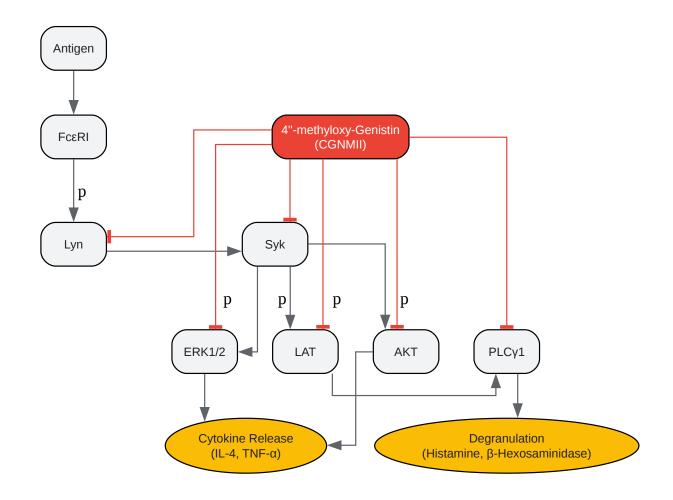


Parameter	Test Substance	Concentration	% Inhibition	Cell Line
β- Hexosaminidase Release	CGNMII	10 μΜ	~60%	RBL-2H3
CGNMII	50 μΜ	~80%	RBL-2H3	
Histamine Release	CGNMII	50 μΜ	~70%	RBL-2H3
Interleukin-4 (IL- 4) Release	CGNMII	50 μΜ	~50%	RBL-2H3
Tumor Necrosis Factor-α (TNF-α) Release	CGNMII	50 μΜ	~60%	RBL-2H3

Data is estimated from graphical representations in Park et al. (2012) and presented as approximate values.

The antiallergic effect of **4"-methyloxy-Genistin** is mediated through the inhibition of the high-affinity IgE receptor (FcɛRI) signaling cascade in mast cells. Upon antigen stimulation, **4"-methyloxy-Genistin** was found to reduce the phosphorylation of key signaling proteins, thereby preventing the downstream events that lead to degranulation and the release of inflammatory mediators.





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Inhibition of FceRI signaling by 4"-methyloxy-Genistin.

- Cell Line: Rat basophilic leukemia (RBL-2H3) cells were used as a model for mast cells.
- Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Sensitization: For degranulation and cytokine release assays, RBL-2H3 cells were seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (100 ng/mL) for 24 hours.
- Sensitized RBL-2H3 cells were washed with Siraganian buffer.
- Cells were pre-treated with various concentrations of **4"-methyloxy-Genistin** for 1 hour at 37°C.



- Degranulation was induced by adding DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.
- The supernatant was collected, and the release of β-hexosaminidase was quantified by measuring the enzymatic cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide to pnitrophenol, with absorbance read at 405 nm.
- The percentage of inhibition was calculated relative to the control (antigen-stimulated cells without the test compound).
- Sensitized RBL-2H3 cells were pre-treated with 4"-methyloxy-Genistin for 1 hour.
- Cells were stimulated with DNP-HSA (100 ng/mL) for 6 hours.
- The cell culture supernatants were collected.
- The concentrations of IL-4 and TNF-α in the supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- IgE-sensitized RBL-2H3 cells were pre-treated with 4"-methyloxy-Genistin for 1 hour.
- Cells were stimulated with DNP-HSA for 10 minutes.
- Cells were lysed, and total protein was extracted.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of Lyn, Syk, LAT, PLCγ1, AKT, and ERK1/2.
- After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.



 Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer and Antioxidant Activities

While 4"-methyloxy-Genistin is suggested to have anticancer and antioxidant properties, primarily through its metabolic conversion to genistein, there is a notable lack of direct quantitative studies on the glycoside itself.[5] Genistein, the aglycone, has been extensively studied and is known to inhibit the proliferation of various cancer cell lines and exhibit antioxidant effects in various assays. However, specific IC50 values and detailed antioxidant capacity data for 4"-methyloxy-Genistin are not readily available in the current body of scientific literature. Further research is required to elucidate the direct anticancer and antioxidant efficacy of 4"-methyloxy-Genistin and to determine if its glycosidic and methoxylated structure offers any unique biological activities compared to its aglycone.

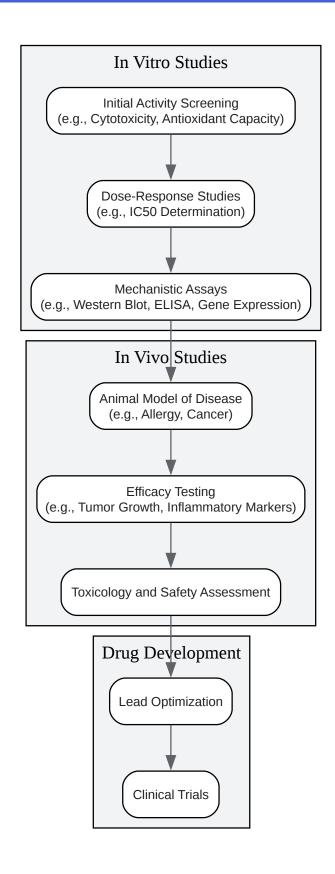
Estrogen Receptor Modulation

As a phytoestrogen, **4"-methyloxy-Genistin** is expected to interact with estrogen receptors.[5] Its aglycone, genistein, is known to bind to both estrogen receptor alpha ($ER\alpha$) and estrogen receptor beta ($ER\beta$), with a higher affinity for $ER\beta$. This interaction is central to many of genistein's biological effects, including its role in hormone-dependent cancers and bone health. However, direct binding affinity studies and functional assays to quantify the estrogenic or anti-estrogenic activity of **4"-methyloxy-Genistin** itself are not well-documented. The presence of the methoxy-glucose moiety at the 7-position of the isoflavone core likely influences its binding affinity and subsequent signaling compared to genistein.

Experimental Workflows

The general workflow for investigating the biological activity of a compound like **4"-methyloxy-Genistin** typically follows a multi-step process from initial screening to mechanistic studies.





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- To cite this document: BenchChem. [In-Depth Technical Guide: The Biological Activity of 4"-Methyloxy-Genistin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818132#biological-activity-of-4-methyloxy-genistin]

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